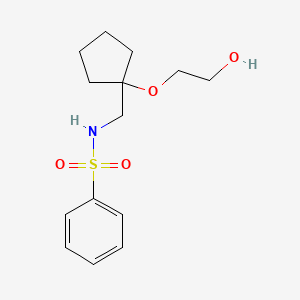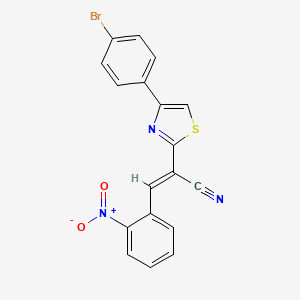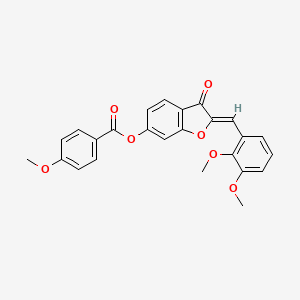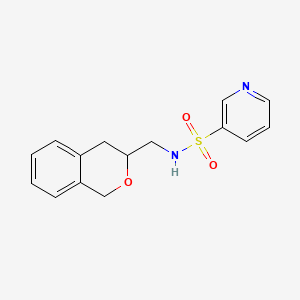
(E)-1,1,1-trifluoro-4-(2-phenylanilino)pent-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-1,1,1-trifluoro-4-(2-phenylanilino)pent-3-en-2-one” is a complex organic compound. It is an unsaturated ketone with a phenylamino substituent and a trifluoro group. The presence of the carbon-carbon double bond (C=C) and the carbonyl group (C=O) suggests that it might exhibit interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a carbon-carbon double bond (C=C), a carbonyl group (C=O), a phenyl ring, and a trifluoro group. These functional groups could potentially influence the compound’s reactivity and physical properties .
Applications De Recherche Scientifique
Environmental Impact and Analysis
- Electron Impact and ECNI Mass Spectra of Polybrominated Diphenyl Ethers : This study presents data on the mass spectra of PBDEs, highlighting the importance of understanding the environmental impact and analytical detection methods for fluorinated and brominated compounds (Hites, 2008).
Bioaccumulation and Environmental Persistence
- Bioaccumulation of PFCAs : Research comparing regulatory criteria and persistent lipophilic compounds suggests that shorter-chain PFCAs are not considered bioaccumulative, providing insight into the environmental behavior of fluorinated substances (Conder et al., 2008).
Drug Design and Pharmacology
- Trifluoromethyl in Antitubercular Drug Design : A review discusses the role of trifluoromethyl groups in enhancing the pharmacodynamic and pharmacokinetic properties of antitubercular agents, demonstrating the pharmacological relevance of fluorinated groups (Thomas, 1969).
Organic Synthesis
- Fluoroalkylation Reactions : Highlights the development of environment-friendly methods for incorporating fluorinated groups into molecules, underlining the significance of fluorine in organic synthesis and material science (Song et al., 2018).
Environmental Degradation
- Microbial Degradation of Polyfluoroalkyl Chemicals : Reviews the biodegradability studies of fluorinated compounds, suggesting that microbial processes play a crucial role in the degradation and fate of these substances in the environment (Liu & Avendaño, 2013).
Orientations Futures
Propriétés
IUPAC Name |
(E)-1,1,1-trifluoro-4-(2-phenylanilino)pent-3-en-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO/c1-12(11-16(22)17(18,19)20)21-15-10-6-5-9-14(15)13-7-3-2-4-8-13/h2-11,21H,1H3/b12-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOZQXYLEXUJBH-VAWYXSNFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)NC1=CC=CC=C1C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C(F)(F)F)/NC1=CC=CC=C1C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-6-(4-phenylpiperazin-1-yl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2388719.png)
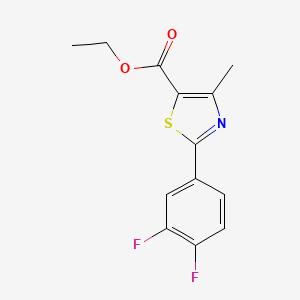

![2-{[5-(1,5-Dimethyl-1H-pyrazol-3-YL)-4-ethyl-4H-1,2,4-triazol-3-YL]thio}acetohydrazide](/img/structure/B2388727.png)
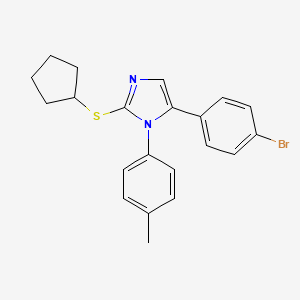

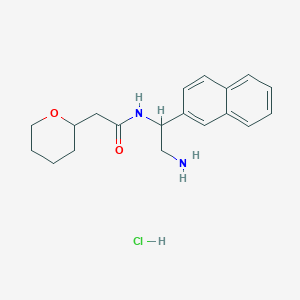
![N-mesityl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2388732.png)


